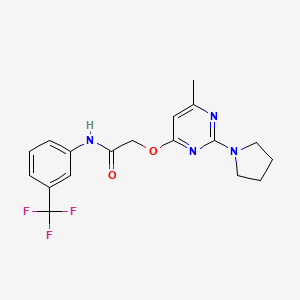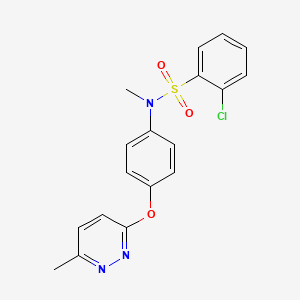
2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as GSK2334470 and has been found to exhibit promising anti-cancer properties.
科学研究应用
2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide has been extensively studied for its potential anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
作用机制
The mechanism of action of 2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide involves the inhibition of a protein called PDK1 (3-phosphoinositide-dependent protein kinase 1). PDK1 is involved in the regulation of various cellular processes, including cell growth and survival. By inhibiting PDK1, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications as an antimicrobial agent. This compound has also been found to have anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide in lab experiments is its relative ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple procedures. Another advantage is its specificity for PDK1, which makes it a promising candidate for cancer treatment.
One limitation of this compound is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations, which may limit its usefulness in cancer treatment. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans.
未来方向
There are several future directions for the research on 2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide. One direction is the development of more potent and selective inhibitors of PDK1. Another direction is the investigation of the potential applications of this compound as an antimicrobial agent and anti-inflammatory agent. Further research is also needed to determine the safety and efficacy of this compound in humans, which may lead to its development as a cancer treatment.
合成方法
The synthesis of 2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide involves the reaction of 2-chlorobenzenesulfonyl chloride with N-methyl-N-(4-hydroxyphenyl)benzenesulfonamide in the presence of triethylamine. The resulting compound is then reacted with 6-methylpyridazin-3-ol and trifluoroacetic acid to obtain the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
属性
IUPAC Name |
2-chloro-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-13-7-12-18(21-20-13)25-15-10-8-14(9-11-15)22(2)26(23,24)17-6-4-3-5-16(17)19/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNFZBKXKMDSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2624731.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2624732.png)
![6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B2624735.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B2624736.png)
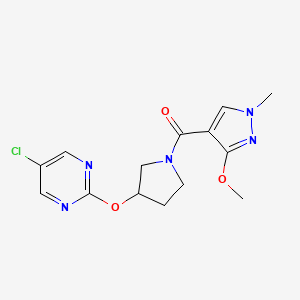
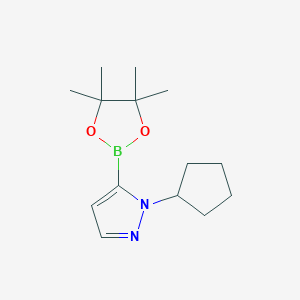

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]carbamate](/img/structure/B2624744.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2624745.png)
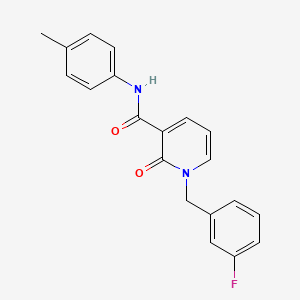
![2-Chloro-N-(2,2-dimethylpropyl)-N-[1-(3-methoxypropyl)pyrazol-3-yl]acetamide](/img/structure/B2624750.png)
